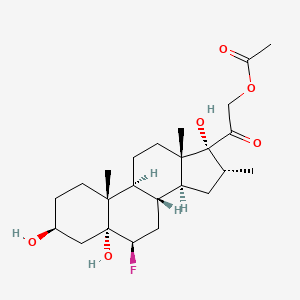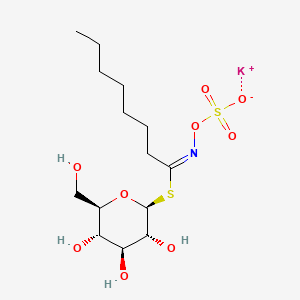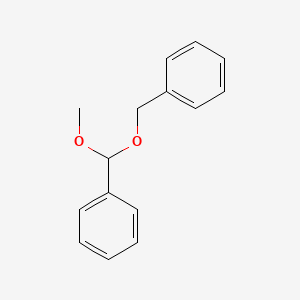
Ethylene Terephthalate Cyclic Heptamer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylene Terephthalate Cyclic Heptamer is a cyclic oligomer of polyethylene terephthalate (PET). It is characterized by its unique structure, consisting of seven repeating units of ethylene terephthalate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylene Terephthalate Cyclic Heptamer is typically synthesized through a step-growth polymerization process. This involves the condensation of terephthalic acid with ethylene glycol under high temperatures and pressures. The reaction is catalyzed by metal salts or organic acids to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of dimethyl terephthalate with ethylene glycol. This method is preferred due to its efficiency and the high purity of the resulting product. The reaction conditions are carefully controlled to optimize the yield and minimize the formation of unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions: Ethylene Terephthalate Cyclic Heptamer undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophiles replacing one of the functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethylene Terephthalate Cyclic Heptamer has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the properties and behavior of cyclic oligomers.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including microwave-active materials and migration indicators in food packaging
Mecanismo De Acción
Ethylene Terephthalate Cyclic Heptamer can be compared with other cyclic oligomers of polyethylene terephthalate, such as:
- Ethylene Terephthalate Cyclic Trimer
- Ethylene Terephthalate Cyclic Tetramer
- Ethylene Terephthalate Cyclic Hexamer
Uniqueness: this compound is unique due to its specific ring size, which imparts distinct physical and chemical properties. For instance, its solubility and thermal stability differ from those of smaller or larger cyclic oligomers .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C70H56O28 |
|---|---|
Peso molecular |
1345.2 g/mol |
Nombre IUPAC |
3,6,13,16,23,26,33,36,43,46,53,56,63,66-tetradecaoxaoctacyclo[66.2.2.28,11.218,21.228,31.238,41.248,51.258,61]tetraoctaconta-1(71),8,10,18,20,28,30,38(78),39,41(77),48(76),49,51(75),58(74),59,61(73),68(72),69,79,81,83-henicosaene-2,7,12,17,22,27,32,37,42,47,52,57,62,67-tetradecone |
InChI |
InChI=1S/C70H56O28/c71-57-43-1-2-44(4-3-43)58(72)86-31-32-88-60(74)46-9-11-48(12-10-46)62(76)90-35-36-92-64(78)50-17-19-52(20-18-50)66(80)94-39-40-96-68(82)54-25-27-56(28-26-54)70(84)98-42-41-97-69(83)55-23-21-53(22-24-55)67(81)95-38-37-93-65(79)51-15-13-49(14-16-51)63(77)91-34-33-89-61(75)47-7-5-45(6-8-47)59(73)87-30-29-85-57/h1-28H,29-42H2 |
Clave InChI |
VMQIGRVYMJNUAD-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)OCCOC(=O)C5=CC=C(C=C5)C(=O)OCCOC(=O)C6=CC=C(C=C6)C(=O)OCCOC(=O)C7=CC=C(C=C7)C(=O)OCCOC(=O)C8=CC=C(C=C8)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)

![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)
![Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one](/img/structure/B13426026.png)

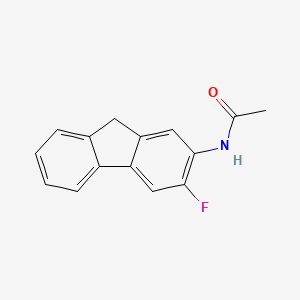
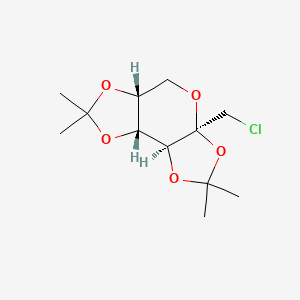
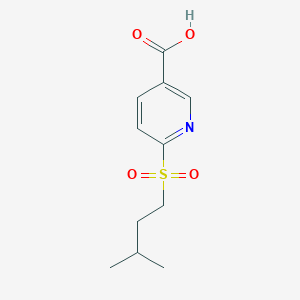
![5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
![6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B13426045.png)

